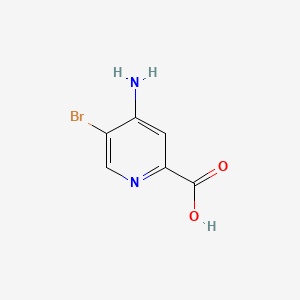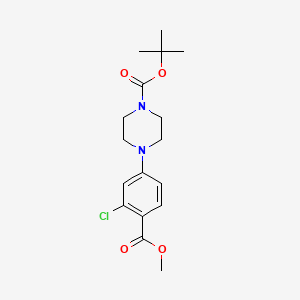
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate
Overview
Description
“Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate” is a chemical compound likely used in organic synthesis . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis, and piperazine is a common moiety in medicinal chemistry.
Synthesis Analysis
While specific synthesis methods for “Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate” were not found, similar compounds such as “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” and “1-Boc-4-(4-formylphenyl)piperazine” are synthesized using various organic synthesis techniques .Scientific Research Applications
Peptide Synthesis Enhancements
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is utilized in peptide synthesis, particularly for the derivatization of carboxyl groups on peptides, which is crucial for enhancing the signal in mass spectrometry analysis. Piperazine-based derivatives, such as those related to the compound , have been shown to significantly improve ionization efficiency in peptides, thus facilitating more sensitive and accurate proteome analyses. This application is particularly relevant in the identification of peptides with low molecular weight and high isoelectric points, underscoring the compound's importance in proteomics and peptide research (Qiao et al., 2011).
Molecular Structure Elucidation
In another aspect of scientific research, Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate and its derivatives are used to study the solution conformations and molecular structures of novel dipeptides. Such studies are fundamental in understanding the conformational behaviors and chemical properties of peptides, which are critical for drug design and the development of therapeutic peptides. The detailed analysis of these structures through techniques such as NMR spectroscopy and X-ray analyses provides insights into the conformations of piperazinone rings and side chains in oligopeptides, which can influence their biological activity and interactions (Kojima et al., 2009).
Advancements in Drug Discovery
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate plays a pivotal role in the synthesis of complex molecules with potential therapeutic applications. For instance, its derivatives are explored for their binding characteristics to proteins such as bovine serum albumin (BSA), which is crucial for understanding the pharmacokinetic mechanisms of drugs. Studies involving fluorescence spectroscopy and molecular modeling have shown how derivatives of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate can induce structural changes in BSA, thereby affecting the drug's bioavailability and effectiveness (Karthikeyan et al., 2015).
Material Science Applications
In the realm of material science, Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate and related compounds are investigated for their potential as flame retardants. Research on cotton fabric treated with piperazine-phosphonates, a category to which this compound belongs, demonstrates their ability to alter the thermal decomposition of cotton, making it more resistant to fire. This application is vital for developing safer textiles and materials (Nguyen et al., 2014).
Mechanism of Action
Mode of Action
The compound’s interaction with its potential targets and the resulting changes at the molecular or cellular level are subjects of ongoing research .
Biochemical Pathways
As a research chemical, its role in biochemical pathways and the downstream effects of such interactions are still under investigation .
Result of Action
As a research chemical, its effects at the molecular and cellular level are the subject of ongoing study .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action, but more research is needed to understand these effects .
properties
IUPAC Name |
tert-butyl 4-(3-chloro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWURPOERWMOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119548 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate | |
CAS RN |
1346597-59-8 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

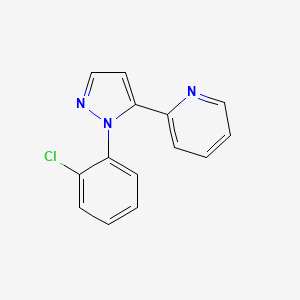
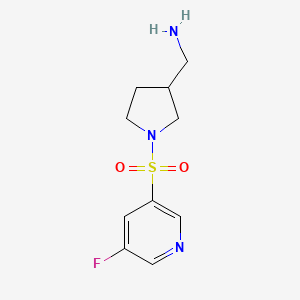
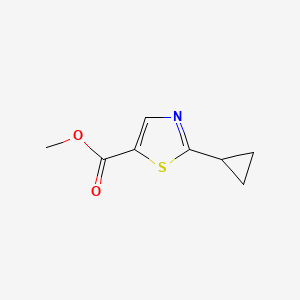

![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)

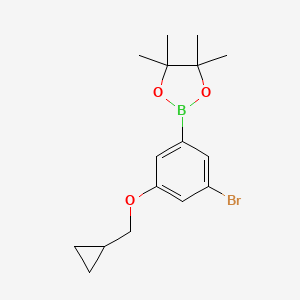
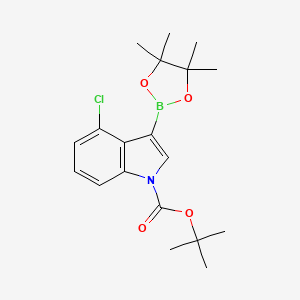
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)
